molecular formula C14H16N2O3 B11802631 2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid CAS No. 1344692-10-9

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Cat. No.: B11802631
CAS No.: 1344692-10-9
M. Wt: 260.29 g/mol
InChI Key: HDYOOUZOCWAFOS-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is a chemical compound with the molecular formula C14H16N2O3 It is a derivative of phthalazine and is characterized by the presence of an isopropyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid typically involves the reaction of phthalazine derivatives with appropriate reagents to introduce the isopropyl and propanoic acid groups. One common method involves the condensation of 3-isopropylphthalazine with a suitable acylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
  • (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid

Uniqueness

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research applications .

Properties

CAS No.

1344692-10-9

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-(4-oxo-3-propan-2-ylphthalazin-1-yl)propanoic acid

InChI

InChI=1S/C14H16N2O3/c1-8(2)16-13(17)11-7-5-4-6-10(11)12(15-16)9(3)14(18)19/h4-9H,1-3H3,(H,18,19)

InChI Key

HDYOOUZOCWAFOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O

Origin of Product

United States

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